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Acetyl-D-Homophenylalanine - 63393-59-9

Acetyl-D-Homophenylalanine

Catalog Number: EVT-249665
CAS Number: 63393-59-9
Molecular Formula: HCl
ClH
Molecular Weight: 221.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Acetyl-D-Homophenylalanine is an unusual amino acid derivative found in certain cyclic peptides. [] These peptides, known as lyngbyazothrins, are produced by the cultured cyanobacterium Lyngbya sp. 36.91. [] While N-Acetyl-D-Homophenylalanine itself has not been extensively studied, its presence in bioactive peptides highlights its potential relevance in various research fields.

N-Acetyl-Homophenylalanine

Compound Description: N-Acetyl-Homophenylalanine is a chiral N-acylamino acid. [] It serves as a substrate for the enzyme N-acylamino acid racemase (NAAAR), which catalyzes its racemization. [] This racemic mixture can then be further processed by the enzyme L-aminoacylase (LAA), which selectively hydrolyzes the L-enantiomer, N-Acetyl-L-Homophenylalanine, to produce L-Homophenylalanine. []

Relevance: N-Acetyl-Homophenylalanine shares a direct structural relationship with Acetyl-D-Homophenylalanine, differing only in the stereochemistry at the α-carbon. The "D" prefix in Acetyl-D-Homophenylalanine signifies the dextrorotatory enantiomer, while N-Acetyl-Homophenylalanine, lacking a stereochemical designation, typically refers to a racemic mixture or requires further specification. These compounds are crucial in the enzymatic synthesis of L-Homophenylalanine. []

L-Homophenylalanine

Compound Description: L-Homophenylalanine (L-HPA) is a chiral, unnatural amino acid with applications in synthesizing pharmaceuticals, notably angiotensin-converting enzyme inhibitors. [] It's produced through a dynamic resolution process involving the racemization of N-Acetyl-Homophenylalanine by NAAAR and the subsequent enantioselective hydrolysis of N-Acetyl-L-Homophenylalanine by LAA. []

Relevance: L-Homophenylalanine is structurally related to Acetyl-D-Homophenylalanine as it is its deacetylated derivative. The removal of the acetyl group from the N-terminal of Acetyl-D-Homophenylalanine yields Homophenylalanine. While the specific stereochemistry of the product from Acetyl-D-Homophenylalanine would depend on the reaction conditions, the core amino acid structure remains consistent, highlighting a close structural and synthetic relationship. []

4-Methoxyhomophenylalanine

Compound Description: 4-Methoxyhomophenylalanine is an unusual amino acid found in the cyclic undecapeptides Lyngbyazothrins A and C. [] These peptides, isolated from the cyanobacterium Lyngbya sp. 36.91, exhibit antimicrobial activity against various bacteria. []

Relevance: 4-Methoxyhomophenylalanine is structurally related to Acetyl-D-Homophenylalanine through the shared homophenylalanine backbone. The distinction lies in the presence of a methoxy group at the para position of the aromatic ring in 4-Methoxyhomophenylalanine, which is absent in Acetyl-D-Homophenylalanine. Despite this difference, their shared structural foundation classifies them within a similar chemical space. []

Overview

Acetyl-D-Homophenylalanine is a derivative of the amino acid homophenylalanine, which is notable for its structural similarity to phenylalanine. This compound plays a significant role in biochemical research and has potential applications in pharmaceuticals and biotechnology. It is classified as a non-proteinogenic amino acid, often utilized in the synthesis of peptides and as a building block in drug development.

Source and Classification

Acetyl-D-Homophenylalanine can be derived from natural sources or synthesized through various chemical methods. It falls under the category of amino acids, specifically non-standard amino acids, which are not incorporated into proteins during translation but have important functional roles in biochemical processes.

Synthesis Analysis

Methods

The synthesis of Acetyl-D-Homophenylalanine can be achieved through several methodologies:

  1. Chemical Synthesis:
    • A common approach involves the acylation of D-homophenylalanine using acetic anhydride or acetyl chloride. This method typically requires careful control of reaction conditions to ensure high yields and purity.
  2. Biocatalytic Methods:
    • Enzymatic synthesis using racemases and acylases has been explored, where enzymes catalyze the conversion of L-homophenylalanine to its D-form with acetylation occurring simultaneously. This method offers advantages in terms of selectivity and environmental sustainability .
  3. Enzymatic Resolution:
    • Another approach involves the resolution of racemic mixtures of N-acetyl-D,L-phenylalanine using specific enzymes that selectively hydrolyze one enantiomer, allowing for the isolation of Acetyl-D-Homophenylalanine .

Technical Details

  • Reaction Conditions: Typical reaction conditions for chemical synthesis include a temperature range of 0-25°C and a reaction time varying from several hours to overnight, depending on the method used.
  • Purification: The product is usually purified through crystallization or chromatography techniques such as high-performance liquid chromatography (HPLC) to achieve the desired optical purity.
Molecular Structure Analysis

Structure

Acetyl-D-Homophenylalanine has a molecular formula of C11H13NO3 and features an acetyl group attached to the nitrogen atom of the homophenylalanine backbone. The structural representation can be depicted as follows:

C11H13NO3\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{3}

Data

  • Molecular Weight: Approximately 219.23 g/mol.
  • Melting Point: The compound typically exhibits melting points ranging from 120°C to 130°C depending on purity.
Chemical Reactions Analysis

Reactions

Acetyl-D-Homophenylalanine can participate in various chemical reactions:

  1. Peptide Bond Formation: It can react with other amino acids to form peptides through standard peptide coupling reactions.
  2. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to regenerate homophenylalanine.
  3. Transamination: It can participate in transamination reactions, facilitating the exchange of amino groups with other substrates.

Technical Details

  • Catalysts: Reactions may require catalysts such as coupling agents (e.g., EDC or DIC) for peptide bond formation.
  • Reaction Monitoring: Techniques like thin-layer chromatography (TLC) or HPLC are often employed to monitor reaction progress.
Mechanism of Action

The mechanism by which Acetyl-D-Homophenylalanine exerts its effects primarily relates to its incorporation into peptides that may interact with biological targets such as receptors or enzymes. The acetyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Process Data

  • Bioactivity: Studies indicate that derivatives of homophenylalanine can exhibit neuroprotective properties, making them candidates for further pharmacological investigation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids and bases; undergoes acylation reactions readily due to the presence of an amine group.
Applications

Acetyl-D-Homophenylalanine has several scientific uses:

  1. Pharmaceutical Development: Used as a building block in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
  2. Biochemical Research: Serves as a substrate for studying enzyme kinetics and mechanisms involving amino acid metabolism.
  3. Peptide Synthesis: Employed in solid-phase peptide synthesis protocols due to its favorable reactivity profile.
Biosynthesis and Metabolic Engineering

Microbial Biosynthesis Pathways of Homophenylalanine Derivatives

L-Homophenylalanine (L-Hph) serves as the direct biochemical precursor to Acetyl-D-Homophenylalanine. Microbial biosynthesis of L-Hph occurs primarily via a specialized pathway identified in the cyanobacterium Nostoc punctiforme PCC73102. This pathway converts L-phenylalanine (L-Phe) to L-Hph through a carbon chain elongation mechanism analogous to leucine biosynthesis. The process initiates with the condensation of L-Phe with acetyl-CoA, catalyzed by HphA (a 2-isopropylmalate synthase homolog), yielding a β-carboxy intermediate. Subsequent isomerization and oxidative decarboxylation steps complete the elongation, forming L-Homophenylalanine [2] [3].

Metabolic engineering efforts have optimized this pathway in heterologous hosts. Escherichia coli strains expressing the hphABCD operon achieve fermentative L-Hph production from simple carbon sources. Initial titers reached ~630 mg/L following optimization of gene expression and fermentation conditions. Key enhancements included:

  • Modular plasmid design for balanced hph gene expression
  • Promoter engineering to increase transcriptional activity
  • Supplementation of L-Phe precursor to overcome pathway bottlenecks [3].

Table 1: Microbial Production Performance of Homophenylalanine

Host StrainGenetic ModificationsPrecursorYield (mg/L)
E. coli W3110pHPH02 (hphCD-hphA) + pHPH03 (hphB)L-PheBaseline
E. coli OptimizedBalanced hphABCD expressionGlucose630
E. coli ExtendedSubstrate analog feedingm-FluorophenylalanineFluorinated Hph analog

Genetic Clustering and Functional Analysis of hphABCD Operons

The hphABCD gene cluster (located at genomic coordinates NpunF2464, NpunF2457, and Npun_F2458 in N. punctiforme) encodes all enzymes required for L-Hph biosynthesis. This operon resides adjacent to the anabaenopeptin biosynthetic gene cluster, a nonribosomal peptide synthetase (NRPS) system that incorporates L-Hph as a substrate. This genomic arrangement suggests coordinated evolutionary adaptation for secondary metabolite production [3] [5].

Functional dissection reveals:

  • hphA: Encodes the α-subunit of the initial condensation enzyme (homolog of LeuA)
  • hphB: Encodes the isomerase (homolog of LeuB)
  • hphCD: Bifunctional gene encoding the decarboxylase complex (homologs of LeuC/LeuD)

Expression optimization studies demonstrated that plasmid configurations significantly impact productivity. The most efficient system co-expressed hphA and hphCD from a Ptrc promoter on pTrc99a, while hphB was expressed from pSTV29. This configuration minimized metabolic burden while maintaining balanced stoichiometry of pathway enzymes [3].

Table 2: Plasmid Systems for hphABCD Expression

PlasmidGenesPromoterVector BackboneFunction
pHPH01hphCDPtrcpTrc99aDecarboxylase complex
pHPH02hphCD-hphAPtrcpTrc99aCondensation + decarboxylation
pHPH03hphBPlacpSTV29Isomerase
pHPH08hphBPtrcpTrc99aHigh-efficiency isomerase

Substrate Specificity and Catalytic Mechanisms of HphA, HphB, and HphCD Enzymes

The enzymatic machinery of the L-Hph pathway exhibits distinct substrate preferences that determine its metabolic versatility:

HphA (2-isopropylmalate synthase homolog):

  • Displays absolute specificity for L-Phe as the primary substrate
  • Cannot accept alternative aromatic amino acids (L-Tyr, L-Trp) or branched-chain α-keto acids
  • Catalytic mechanism involves acetyl-CoA condensation with L-Phe via Claisen-type condensation, forming (2S)-2-([1-carboxy-2-phenylethyl]amino)-4-phenylbutanoic acid [3]

HphB (Isomerase):

  • Exhibits broad substrate tolerance compared to other pathway enzymes
  • Processes fluorinated substrates: m-fluorophenylalanine and o-fluorophenylalanine
  • Accepts L-tyrosine, yielding homotyrosine (Hty)
  • Functions through metal-dependent (Mg²⁺) isomerization of the β-carboxy intermediate via dehydration/rehydration [3]

HphCD (Decarboxylase complex):

  • Requires the intact heterodimer for catalytic activity
  • Specific for the L-Hph pathway intermediates; cannot substitute for LeuC/LeuD in leucine biosynthesis
  • Employs oxidative decarboxylation via iron-sulfur cluster chemistry, generating the final L-Homophenylalanine product [3] [8]

Table 3: Substrate Specificity Profiles of Hph Enzymes

EnzymeNatural SubstrateAccepted AnalogsCatalytic Mechanism
HphAL-PheNone identifiedAcetyl-CoA condensation
HphBHph pathway intermediatem-Fluorophenylalanine, o-Fluorophenylalanine, L-TyrMetal-dependent isomerization
HphCD3-Carboxy intermediateNone identifiedOxidative decarboxylation

Comparative Enzymology: Homophenylalanine vs. Leucine Biosynthetic Pathways

The L-Hph and L-leucine biosynthetic pathways demonstrate evolutionary divergence from a common enzymatic blueprint despite sharing homologous reaction sequences:

Structural and Functional Parallels:

  • HphA vs. LeuA: Both catalyze acetyl-CoA-mediated chain elongation, but LeuA utilizes α-ketoisovalerate instead of L-Phe
  • HphB vs. LeuB: Both isomerases share Mg²⁺ dependence and Rossmann fold structures. Crucially, HphB can complement LeuB function in E. coli leucine auxotrophs, demonstrating functional conservation
  • HphCD vs. LeuCD: Despite structural homology (ferredoxin folds), neither complex can cross-complement the respective pathway due to absolute substrate specificity [3] [6] [8]

Divergent Evolutionary Trajectories:

  • Substrate Channeling: Leu enzymes exhibit strict specificity for aliphatic intermediates, while Hph enzymes evolved aromatic-binding pockets
  • Regulatory Differences: Leucine biosynthesis is feedback-regulated by end-product inhibition (LeuA controlled by Leu), whereas Hph enzymes lack analogous regulation, enabling high-flux production
  • Genomic Organization: leuABCD forms a tightly regulated operon in primary metabolism, while hphABCD resides within secondary metabolite gene clusters, indicating evolutionary recruitment for specialized metabolism [3] [6]

Table 4: Functional Complementation Analysis Between Hph and Leu Pathways

EnzymeCan Substitute in Leucine Pathway?Can Substitute in Hph Pathway?Structural Basis
HphA/LeuANoNoDiffering active site architecture
HphB/LeuBYesPartial (reduced efficiency)Conserved catalytic residues
HphCD/LeuCDNoNoSubstrate-binding pocket divergence

Properties

CAS Number

63393-59-9

Product Name

Acetyl-D-Homophenylalanine

IUPAC Name

(2R)-2-acetamido-4-phenylbutanoic acid

Molecular Formula

HCl
ClH

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1

InChI Key

VEXZGXHMUGYJMC-UHFFFAOYSA-N

SMILES

CC(=O)NC(CCC1=CC=CC=C1)C(=O)O

Solubility

82.3 g/100 g at 32° F (NTP, 1992)
67 % at 86° F (NIOSH, 2016)
Soluble in water and in ethanol
Solubility in water, 82.3 g/100 g water at 0 °C; 67.3 g/100 g water at 30 °C; 63.3 g/100 g water at 40 °C; 59.6 g/100 g water at 50 °C; 56.1 g/100 g water at 60 °C
Solubility in methanol: 54.6 g/100 g solution at -10 °C; 51.3 g/100 g solution at 0 °C; 47.0 g/100 g solution at 20 °C; 43.0 g/100 g solution at 30 °C; solubility in ethanol: 45.4 g/100 g solution at 0 °C; 42.7 g/100 g solution at 10 °C; 41.0 g/100 g solution at 20 °C; 38.1 g/100 g solution at 30 °C; solubility in ether: 37.52 g/100 g solution at -10 °C; 35.6 g/100 g solution at 0 °C; 24.9 g/100 g solution at 20 °C; 19.47 g/100 g solution at 30 °C
Solubility in water, g/100ml at 30 °C: 67 (moderate)
(86°F): 67%

Synonyms

hydrochloricacid;hydrogenchloride;Muriaticacid;7647-01-0;Chlorohydricacid;Acidechlorhydrique;chlorane;Chlorwasserstoff;Spiritsofsalt;Hydrogenchloride(HCl);Anhydroushydrochloricacid;Hydrochloricacidgas;Chloorwaterstof;Chlorowodor;Aqueoushydrogenchloride;Marineacid;(36cl)hydrogenchloride;Acidocloridrico;BowlCleaner;Spiritofsalt;chlorured'hydrogene;4-DBowlSanitizer;Chlorowodor[Polish];EmulsionBowlCleaner;CaswellNo.486

Canonical SMILES

CC(=O)NC(CCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O

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